EDTA, AM EDTA, AM Non-fluorescent, cell-permeant EDTA, AM can be loaded into cells to generate intracellular EDTA. It is an oil at room temperature.
Brand Name: Vulcanchem
CAS No.: 162303-59-5
VCID: VC0149365
InChI:
SMILES:
Molecular Formula: C22H32N2O16
Molecular Weight: 580.49

EDTA, AM

CAS No.: 162303-59-5

Cat. No.: VC0149365

Molecular Formula: C22H32N2O16

Molecular Weight: 580.49

* For research use only. Not for human or veterinary use.

EDTA, AM - 162303-59-5

Specification

CAS No. 162303-59-5
Molecular Formula C22H32N2O16
Molecular Weight 580.49

Introduction

Chemical Properties

Structure and Formula

EDTA AM possesses the molecular formula C₂₂H₃₂N₂O₁₆, representing the esterification of EDTA's carboxylic acid groups with acetoxymethyl moieties . This modification fundamentally transforms the original EDTA molecule's physicochemical properties, particularly its membrane interaction profile and solubility characteristics.

The structural modification involves the conversion of EDTA's four carboxylic acid groups to acetoxymethyl esters, which effectively masks the charged nature of these groups. This transformation creates a more lipophilic molecule capable of traversing the hydrophobic environment of cellular membranes through passive diffusion mechanisms. The genius of this design lies in its reversibility – once inside the cellular environment, the ester groups are hydrolyzed by cytoplasmic esterases, restoring the original metal-binding capacity of EDTA .

This structure-function relationship exemplifies rational molecular design in chemical biology, where targeted modifications to well-established compounds can dramatically expand their application potential. The acetoxymethyl ester strategy has been similarly employed with other indicators and chelators, establishing a broader class of cell-permeable reagents for biological research.

Physical Properties

EDTA AM exhibits distinct physical and chemical properties that facilitate its specialized applications in biological research. These characteristics must be considered when designing experiments and handling the compound. The following table summarizes the key physical properties of EDTA AM based on available research data:

PropertyValueSource
Molecular Weight580.49
Molecular FormulaC₂₂H₃₂N₂O₁₆
CAS Number162303-59-5
SolubilityDMSO: 100 mg/mL (172.27 mM; requires ultrasonic treatment)
Purity>90%
Storage Conditions-20°C, protected from light and moisture
Stability1 year under recommended storage conditions
Transportation4-25°C for up to 2 weeks

These physical properties highlight the compound's relatively high molecular weight compared to conventional EDTA (which has a molecular weight of approximately 292.24 for the free acid form), reflecting the addition of the acetoxymethyl ester groups. The solubility profile also differs significantly from conventional EDTA, with EDTA AM showing higher solubility in organic solvents like DMSO rather than aqueous solutions, consistent with its more lipophilic nature.

Biological Applications

Cell Permeability and Mechanism

The primary advantage that distinguishes EDTA AM from conventional EDTA is its enhanced ability to traverse cellular membranes. While standard EDTA, with its charged carboxylate groups, is largely excluded from the intracellular environment in intact cells, EDTA AM's acetoxymethyl ester modifications create a temporarily neutral, lipophilic molecule capable of passive diffusion across plasma membranes .

The mechanism of action follows a sophisticated two-stage process that efficiently targets its chelating activity to the intracellular compartment:

First, the cellular uptake phase involves passive loading of EDTA AM from the extracellular medium. The lipophilic nature of the esterified compound allows it to diffuse through the phospholipid bilayer of the plasma membrane without requiring active transport mechanisms or specialized channels . This property enables researchers to simply incubate live cells with an EDTA AM solution to achieve cellular loading.

Second, the intracellular activation phase occurs once the compound has entered the cytoplasm. Here, endogenous cytoplasmic esterases recognize and hydrolyze the acetoxymethyl ester groups, liberating the active tetra-carboxylate EDTA ligand . This enzymatic cleavage effectively traps the now-charged EDTA molecule within the cell, as the regenerated carboxylate groups prevent back-diffusion across the membrane.

This elegant design ensures that the chelating activity is specifically directed to the intracellular environment, allowing precise manipulation of intracellular metal ion concentrations without directly affecting extracellular metal homeostasis. The system leverages endogenous cellular enzymes to achieve targeted activation, minimizing the need for additional experimental interventions that might disrupt cellular processes.

Research Applications

EDTA AM has established itself as a valuable tool across multiple domains of biological research, offering unique capabilities for investigating metal-dependent cellular processes:

In calcium signaling studies, EDTA AM serves as a cell-permeant calcium indicator, enabling researchers to investigate the complex roles of cytosolic Ca²⁺ in various cellular processes . By chelating intracellular calcium, it allows for the manipulation of calcium-dependent signaling pathways and the assessment of cellular responses to altered calcium availability. This application is particularly valuable in neuroscience, muscle physiology, and immunology research, where calcium signaling plays central regulatory roles.

For cell cycle research, EDTA AM has demonstrated the ability to induce an arrest of mitotic progression and chromosome decondensation . This property makes it a useful tool for investigating the requirements for metal ions in chromatin condensation, spindle formation, and other aspects of cell division. Researchers can utilize EDTA AM to temporarily halt mitosis without permanent cellular damage, allowing for detailed examination of specific stages in the cell cycle.

In broader metal ion homeostasis studies, EDTA AM enables the selective chelation of various metal ions within the cellular environment . This capability facilitates investigations into the roles of metals such as zinc, copper, and iron in cellular processes, as well as potential toxic effects of heavy metals. By transiently altering intracellular metal availability, researchers can assess the impact on enzyme function, signal transduction, and other metal-dependent processes.

These diverse applications highlight EDTA AM's versatility as a research tool, making it valuable across disciplines including cell biology, biochemistry, toxicology, and pharmaceutical development.

Research Findings

EDTA AM in Cellular Studies

Research utilizing EDTA AM has yielded important insights into cellular processes involving metal ions, though the search results provide limited detail on specific studies. Based on its properties and applications, several key research findings can be highlighted:

As a cell-permeant calcium indicator, EDTA AM has contributed significantly to our understanding of calcium's role in cellular signaling cascades . Research has utilized this compound to investigate calcium-dependent processes without disrupting plasma membrane integrity, providing more physiologically relevant data than methods requiring cell permeabilization or microinjection. This approach has proven particularly valuable in neuroscience research, where calcium signaling mediates numerous aspects of neuronal function.

Studies examining cell division mechanisms have demonstrated that EDTA AM can induce an arrest of mitotic progression accompanied by chromosome decondensation . This finding suggests a critical role for metal ions, particularly divalent cations like calcium and magnesium, in maintaining proper chromosome condensation during mitosis. The ability to reversibly manipulate these processes using a membrane-permeant chelator provides researchers with a powerful tool for temporal studies of cell cycle regulation.

Comparative Advantages in Research

When compared to other approaches for studying intracellular metal ions, EDTA AM offers several distinct advantages that have been validated through research:

Unlike electroporation or microinjection techniques that physically disrupt the plasma membrane to introduce conventional chelators, EDTA AM enables metal chelation while maintaining cellular integrity . This non-invasive approach preserves native cellular functions and reduces experimental artifacts associated with membrane damage or cytoplasmic leakage.

EDTA AM's mechanism provides superior temporal control compared to genetic approaches for altering metal homeostasis. While genetic knockdown or overexpression of metal transporters or binding proteins typically operates on timescales of hours to days, EDTA AM allows for acute manipulation of metal availability within minutes. This rapid action enables investigation of immediate cellular responses to metal depletion, helping distinguish direct effects from compensatory adaptations.

Research applications have also demonstrated that the acetoxymethyl ester modification strategy employed in EDTA AM represents a successful chemical approach that could potentially be applied to other chelators with different metal selectivity profiles. This broader concept has implications for developing an expanded toolkit for investigating specific metal ions in cellular biology.

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